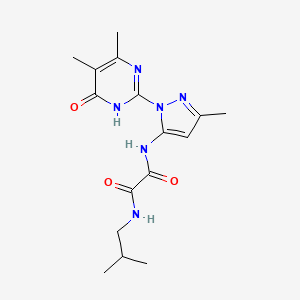

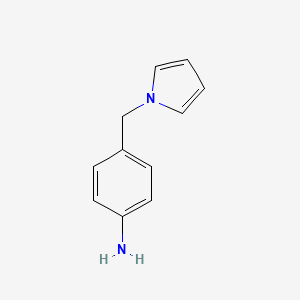

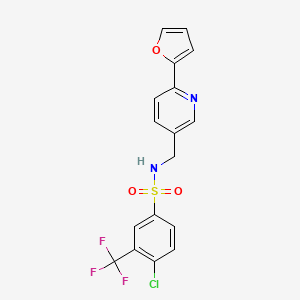

![molecular formula C8H13NO4S B2790845 (4aS,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide CAS No. 608128-55-8](/img/structure/B2790845.png)

(4aS,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[2,1-b]thiazines are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances . They have been found to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

One of the simple options for the synthesis of a related compound, 3,5,6,7-tetrahydro-2H-imidazo[2,1-b]thiazine, is the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in refluxing EtOH in the presence of a base . Another method involves reacting 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate using toluene as a solvent under reflux conditions .

Molecular Structure Analysis

The molecular structure of these compounds often includes various functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions . These groups are responsible for the activity of the compound.

Chemical Reactions Analysis

The chemical reactions of these compounds can be quite complex and are often influenced by the specific functional groups present on the molecule .

Scientific Research Applications

HHTD is a versatile molecule used in a variety of scientific research applications. It is used as a building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, HHTD is used as a reagent in the preparation of heterocyclic compounds, such as pyridines, pyrazines, and thiazoles. It is also used in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents.

Mechanism of Action

HHTD is a versatile molecule that can be used in a variety of syntheses. Its unique properties make it a valuable tool in the laboratory. The mechanism of action of HHTD depends on the reaction it is used in. In the Knoevenagel condensation, the base catalyzes the formation of a hemiacetal intermediate, which is then converted to the desired product. In other reactions, the mechanism of action may involve the formation of a carbenium ion or a cyclic transition state.

Biochemical and Physiological Effects

HHTD has a variety of biochemical and physiological effects. It is an important intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes, and it is used in the preparation of heterocyclic compounds, such as pyridines, pyrazines, and thiazoles. Additionally, HHTD is used as a reagent in the synthesis of biologically active compounds, such as antibiotics, antivirals, and anti-cancer agents.

Advantages and Limitations for Lab Experiments

HHTD has a number of advantages and limitations for use in laboratory experiments. One advantage is its low cost, which makes it an attractive option for use in low-cost syntheses. Additionally, it is a versatile molecule that can be used in a variety of reactions, making it a valuable tool in the laboratory. However, HHTD is sensitive to oxygen and moisture, which can limit its use in some reactions. Additionally, the reaction conditions for some of the syntheses involving HHTD can be challenging, which can limit its use in some laboratory experiments.

Future Directions

There are a number of possible future directions for research involving HHTD. One potential direction is the development of new synthesis methods for HHTD and its derivatives. Additionally, research could be conducted on the mechanism of action and the biochemical and physiological effects of HHTD. Additionally, research could be conducted on the development of new applications for HHTD, such as its use in the synthesis of novel pharmaceuticals or agrochemicals. Finally, research could be conducted on the development of new methods for the purification and characterization of HHTD and its derivatives.

Synthesis Methods

HHTD can be synthesized from a variety of starting materials, including diketones, aldehydes, and ketones. The most common method for synthesizing HHTD is the reaction of an aldehyde or ketone with a thioester in the presence of a base. This reaction is known as the Knoevenagel condensation. The reaction is typically carried out in an inert atmosphere and is usually complete within a few hours. Additionally, HHTD can be synthesized from a variety of other starting materials, including alkyl halides, alkenes, and alkynes.

properties

IUPAC Name |

(4aS,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c10-8(11)7-4-3-6-2-1-5-14(12,13)9(6)7/h6-7H,1-5H2,(H,10,11)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHMHHJJIJWGRT-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(N2S(=O)(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CC[C@H](N2S(=O)(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

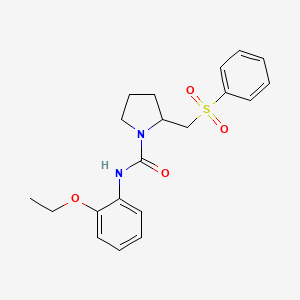

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2790771.png)

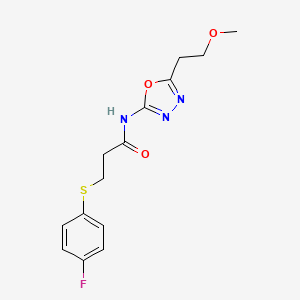

![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2790772.png)

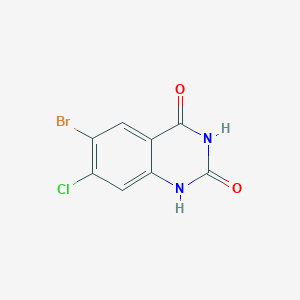

![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)

![4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2790783.png)

![2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2790784.png)